molecular formula C24H19ClN4OS B11046864 10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

Cat. No.: B11046864
M. Wt: 447.0 g/mol
InChI Key: DPUNRKSAMBTZLY-UHFFFAOYSA-N
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Description

10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a chlorobenzyl sulfanyl group, and an acridinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 3-chlorobenzyl thiol with 4-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acridinone Core: The acridinone core is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling: The triazole and acridinone moieties are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or triazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like 11β-HSD1.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as 11β-HSD1 by binding to their active sites, thereby modulating biological processes related to metabolism and disease.

Comparison with Similar Compounds

Similar Compounds

    5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound shares a similar triazole and chlorobenzyl sulfanyl structure but differs in the core structure.

    10-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-10H-phenothiazine: Another compound with a similar chlorobenzyl sulfanyl group but with a different core structure.

Uniqueness

10-({5-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is unique due to its combination of a triazole ring, chlorobenzyl sulfanyl group, and acridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

10-[[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C24H19ClN4OS/c1-28-22(26-27-24(28)31-15-16-7-6-8-17(25)13-16)14-29-20-11-4-2-9-18(20)23(30)19-10-3-5-12-21(19)29/h2-13H,14-15H2,1H3

InChI Key

DPUNRKSAMBTZLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

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